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Introduction
The TMD-8 cell line, derived from a patient with diffuse large B-cell lymphoma (DLBCL), is a

critical in vitro model for the activated B-cell-like (ABC) subtype of this malignancy.[1][2][3]

ABC-DLBCL is characterized by chronic active B-cell receptor (BCR) signaling, which leads to

constitutive activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key driver of cell

survival and proliferation.[2][3] TMD-8 cells harbor mutations in CD79B and MYD88, which are

common in ABC-DLBCL and contribute to the sustained activity of the BCR and NF-κB

pathways.[1]

UBX-382 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to

induce the degradation of Bruton's tyrosine kinase (BTK).[4][5] BTK is a crucial non-receptor

tyrosine kinase in the BCR signaling cascade.[4][6] By hijacking the ubiquitin-proteasome

system, UBX-382 effectively targets both wild-type and mutant BTK for degradation, offering a

promising therapeutic strategy for B-cell malignancies.[4][5][7]

These application notes provide detailed protocols for the culture of TMD-8 cells, treatment with

UBX-382, and subsequent analysis of its effects on cell viability, BTK degradation, and

downstream signaling pathways.
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The following tables summarize the in vitro and in vivo efficacy of UBX-382 in the TMD-8 cell

line.

Parameter Value Cell Line Reference

DC50 (BTK

Degradation)
~4 nM TMD-8 [7]

DC50 (BTK

Degradation)
4.56 nM TMD-8 [5]

IC50 (Cell

Proliferation)
14 nM TMD-8 [5]

Table 1: In Vitro Activity of UBX-382 in TMD-8 Cells.

Treatment
Group

Dosage Administration Outcome Reference

UBX-382
3, 10, or 30

mg/kg

Oral, once daily

for 21 days

Dose-dependent

tumor growth

inhibition.

Complete tumor

regression in 10

and 30 mg/kg

groups.

[4]

UBX-382 30 mg/kg Oral, once daily
Reduced BTK

levels in tumors.
[5]

Table 2: In Vivo Efficacy of UBX-382 in TMD-8 Xenograft Models.

Signaling Pathways and Experimental Workflows
UBX-382 Mechanism of Action
UBX-382 functions as a PROTAC, a heterobifunctional molecule that brings a target protein

and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the

ubiquitination of the target protein, marking it for degradation by the proteasome.
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Caption: Mechanism of UBX-382-mediated BTK degradation.

BCR Signaling Pathway and Point of UBX-382
Intervention
In ABC-DLBCL, chronic BCR signaling activates BTK, which in turn phosphorylates

downstream effectors, ultimately leading to the activation of transcription factors like NF-κB that

promote cell survival. UBX-382-mediated degradation of BTK effectively shuts down this

signaling cascade.
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Caption: BCR signaling pathway and UBX-382's point of intervention.
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Experimental Workflow
A typical workflow for evaluating the effect of UBX-382 on TMD-8 cells involves cell culture,

treatment, and subsequent analysis through various assays.

Cell Culture

Treatment

Analysis

Thaw TMD-8 Cells

Culture in RPMI-1640 + 20% FBS

Passage Cells

Seed Cells for Assay

Treat with UBX-382

Incubate for Specified Time

Cell Viability Assay
(CellTiter-Glo)

Western Blot
(BTK, p-BTK, etc.)

Chemokine Secretion Assay
(ELISA)

Click to download full resolution via product page
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Caption: General experimental workflow for UBX-382 treatment of TMD-8 cells.

Experimental Protocols
TMD-8 Cell Culture
Materials:

TMD-8 cells

RPMI-1640 medium

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin (100x)

L-Glutamine (100x)

Sterile, vented T-75 culture flasks

Sterile centrifuge tubes (15 mL and 50 mL)

Water bath at 37°C

Biosafety cabinet

Incubator (37°C, 5% CO2)

Complete Growth Medium:

RPMI-1640

20% FBS

1% Penicillin-Streptomycin

1% L-Glutamine

Protocol:
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Thawing:

1. Rapidly thaw the cryovial of TMD-8 cells in a 37°C water bath until a small ice crystal

remains.

2. Under sterile conditions in a biosafety cabinet, transfer the cell suspension to a 15 mL

centrifuge tube containing 9 mL of pre-warmed complete growth medium.

3. Centrifuge at 300 x g for 5 minutes.

4. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth

medium.

5. Transfer the cell suspension to a T-75 flask.

Maintenance:

1. Incubate the cells at 37°C in a 5% CO2 humidified incubator.

2. TMD-8 cells grow in suspension. Monitor cell density and viability daily.

3. Split the culture every 2-3 days to maintain a cell density between 0.5 x 106 and 2.0 x 106

cells/mL. To split, simply dilute the cell suspension with fresh, pre-warmed complete

growth medium.

Cell Viability Assay (CellTiter-Glo®)
Materials:

TMD-8 cells in complete growth medium

UBX-382 stock solution (e.g., in DMSO)

Sterile, opaque-walled 96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer
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Protocol:

Seed TMD-8 cells in a 96-well opaque-walled plate at a density of 10,000 cells per well in

100 µL of complete growth medium.

Prepare serial dilutions of UBX-382 in complete growth medium.

Add the desired concentrations of UBX-382 to the wells. Include a vehicle control (e.g.,

DMSO) and a no-cell background control.

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

Equilibrate the plate to room temperature for approximately 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Calculate the IC50 value by plotting the luminescence signal against the log of the UBX-382
concentration and fitting the data to a four-parameter logistic curve.

Western Blot for BTK Degradation
Materials:

TMD-8 cells

UBX-382

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels
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Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-BTK, anti-p-BTK, anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:

Seed TMD-8 cells in a 6-well plate at a density of 1 x 106 cells/mL.

Treat the cells with various concentrations of UBX-382 (e.g., 0.1 nM to 100 nM) for a

specified time (e.g., 24 hours).

Harvest the cells by centrifugation and wash once with ice-cold PBS.

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatant using a BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Apply ECL substrate and visualize the protein bands using an imaging system.

Quantify band intensities and normalize to a loading control like GAPDH to determine the

extent of BTK degradation.

In Vivo TMD-8 Xenograft Model
Materials:

TMD-8 cells

Immunocompromised mice (e.g., NOD-SCID or CB17-SCID)

Matrigel

UBX-382 formulation for oral gavage

Vehicle control

Calipers for tumor measurement

Protocol:

Harvest TMD-8 cells during their logarithmic growth phase.

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x

108 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the flank of each

mouse.

Monitor the mice for tumor growth. Tumors should be palpable within 10-15 days.
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When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment

and control groups.

Administer UBX-382 (e.g., 3, 10, or 30 mg/kg) or vehicle control orally once daily.

Measure tumor volume with calipers every 2-3 days and calculate the volume using the

formula: (Length x Width2) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment for the duration of the study (e.g., 21 days) or until tumors in the control

group reach a predetermined size.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

Western blot for BTK levels).

Conclusion
The TMD-8 cell line is an invaluable tool for studying the pathobiology of ABC-DLBCL and for

evaluating novel therapeutic agents like UBX-382. The protocols outlined above provide a

framework for investigating the potent and specific degradation of BTK by UBX-382 and its

downstream consequences on cell viability and tumor growth. These methods can be adapted

for more detailed mechanistic studies and for the preclinical evaluation of other BTK-targeting

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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